molecular formula C22H19NO B14571809 Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- CAS No. 61430-46-4

Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-

Cat. No.: B14571809
CAS No.: 61430-46-4
M. Wt: 313.4 g/mol
InChI Key: WEFHQPGYYXWHSG-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a fused benzene and pyridine ring system, with an ethyl group at the 1-position and a 4-methoxyphenyl group at the 3-position. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the condensation of p-methoxybenzylidene-2-naphthylamine with methyl ethyl ketone. This reaction leads to a mixture of 1-ethyl- and 1,2-dimethyl-3-(p-methoxyphenyl)benzo[f]quinolines . The reaction typically requires acidic or basic conditions and may involve catalysts such as montmorillonite K-10 .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential as a fluorescent probe and its interactions with biological targets .

Properties

CAS No.

61430-46-4

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)benzo[f]quinoline

InChI

InChI=1S/C22H19NO/c1-3-15-14-21(17-8-11-18(24-2)12-9-17)23-20-13-10-16-6-4-5-7-19(16)22(15)20/h4-14H,3H2,1-2H3

InChI Key

WEFHQPGYYXWHSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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